Bis(3-(trifluoromethyl)phenyl)methanol
Overview
Description
Bis(3-(trifluoromethyl)phenyl)methanol is a compound of interest in various chemical research areas due to its unique structural features and chemical properties. The presence of the trifluoromethyl group enhances its electron-withdrawing capacity, influencing its reactivity and interaction with other compounds.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including the use of Grignard reagents and specific catalysts to introduce the bis(phenyl)methanol framework. For instance, synthesis approaches might involve asymmetric reduction catalyzed by microbial cells or chemical agents to produce specific chiral intermediates essential for further chemical transformations (Ouyang et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to Bis(3-(trifluoromethyl)phenyl)methanol has been determined using various spectroscopic methods and X-ray crystallography. These studies reveal detailed information about the spatial arrangement, bond lengths, and angles critical to understanding the compound's chemical behavior (Heng-Shan Dong et al., 2009).
Scientific Research Applications
Production of Enantiomerically Enriched Intermediates
- Scientific Field: Biocatalysis
- Application Summary: This compound is used in the asymmetric production of enantiomerically enriched intermediates by whole-cell biocatalyst . The optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) has been exhibited to be versatile in pharmaceutical synthesis .
- Methods of Application: The study achieved an increase in the ratio of substrate to catalyst (S/C) in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition for high production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-3,5-BTPE) with Candida tropicalis 104 .
- Results: The yield was increased to 86.2% under 200 mM BTAP, or 72.9% at 300 mM BTAP .
Synthesis of Pyrazole Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: Bis(3-(trifluoromethyl)phenyl)methanol is used in the synthesis of pyrazole derivatives, which are potent growth inhibitors of drug-resistant bacteria .
- Methods of Application: The study reports the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives .
- Results: Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .
Promoting Organic Transformations
- Scientific Field: Organic Chemistry
- Application Summary: The 3,5-bis(trifluoromethyl)phenyl motif of Bis(3-(trifluoromethyl)phenyl)methanol is used ubiquitously in H-bond catalysts .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
Preparation of Antiglaucoma Agent
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 3-(Trifluoromethyl)phenol, a derivative of Bis(3-(trifluoromethyl)phenyl)methanol, was used in the preparation of travoprost, an antiglaucoma agent .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
Catalyst Development
- Scientific Field: Organic Chemistry
- Application Summary: The compound is used in the development of catalysts, specifically N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea . This catalyst has played a very important role in the development of H-bond organocatalysts .
- Methods of Application: The catalyst is used extensively in promoting organic transformations . The specific methods of application are not detailed in the source .
- Results: The specific results or outcomes are not detailed in the source .
High-Refractive-Index Applications
- Scientific Field: Material Science
- Application Summary: Bis(3-(trifluoromethyl)phenyl)methanol is used in the preparation of sulfur-rich polyimides for high-refractive-index applications .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: All of the polyimides showed excellent high tensile strength in the range of 57 ± 7 MPa to 98 ± 17 MPa and high Young’s modulus up to 3.7 ± 0.2 GPa . These exceptional mechanical strength values make these polyimides preferable candidates to be applied commercially .
Future Directions
properties
IUPAC Name |
bis[3-(trifluoromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6O/c16-14(17,18)11-5-1-3-9(7-11)13(22)10-4-2-6-12(8-10)15(19,20)21/h1-8,13,22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKAKFGJTVATRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC(=CC=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371135 | |
Record name | bis[3-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(3-(trifluoromethyl)phenyl)methanol | |
CAS RN |
1598-89-6 | |
Record name | bis[3-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1598-89-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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